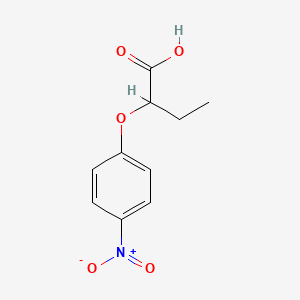

2-(4-Nitrophenoxy)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-2-9(10(12)13)16-8-5-3-7(4-6-8)11(14)15/h3-6,9H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBRRZJQNAFLIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589729 | |

| Record name | 2-(4-Nitrophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120552-01-4 | |

| Record name | 2-(4-Nitrophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Nitrophenoxy)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Nitrophenoxy)butanoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(4-Nitrophenoxy)butanoic Acid

Disclaimer: Direct experimental data for 2-(4-Nitrophenoxy)butanoic acid is not extensively available in public literature. This guide has been synthesized by a Senior Application Scientist to provide a robust predictive overview based on the well-established chemical principles of its constituent functional groups and data from closely related structural analogs. All properties and reaction protocols should be treated as well-informed projections until validated experimentally.

Core Molecular Profile and Structural Analysis

2-(4-Nitrophenoxy)butanoic acid is a chiral carboxylic acid featuring a distinct combination of functional groups that dictate its chemical behavior. The molecule integrates a butanoic acid chain, an ether linkage at the alpha-position (C2), and a para-substituted nitrophenyl ring. This unique architecture suggests its potential as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science.

The core structure consists of:

-

A Carboxylic Acid Moiety (-COOH): The primary site of acidity and a handle for numerous derivatization reactions such as esterification and amidation.

-

A p-Nitrophenyl Group: The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly influences the molecule's acidity and the reactivity of the aromatic ring.

-

An Ether Linkage (-O-): Connects the aromatic ring to the chiral center of the butanoic acid chain, providing rotational flexibility while being generally stable under non-extreme conditions.

-

A Chiral Center: The C2 carbon is a stereocenter, meaning the molecule can exist as two enantiomers (R and S), a factor of critical importance in drug development.

Below is the chemical structure of 2-(4-Nitrophenoxy)butanoic acid.

Caption: Structure of 2-(4-Nitrophenoxy)butanoic acid.

Core Chemical Identifiers (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₄ | Calculated |

| Molecular Weight | 209.20 g/mol | Calculated |

| CAS Number | Not assigned | - |

| Appearance | White to pale yellow solid | Inferred from analogs[1] |

Physicochemical Properties: An Inferential Analysis

The physicochemical properties are dictated by the interplay between the polar carboxylic acid and nitro groups and the nonpolar hydrocarbon chain and phenyl ring.

| Property | Predicted Value / Observation | Rationale & Expert Insights |

| Melting Point | 110-130 °C | Based on the melting point of the structural isomer 2-(4-Nitrophenyl)butyric acid (122-123 °C). The ether linkage may slightly lower the melting point compared to the direct C-C bond due to changes in crystal packing efficiency.[1] |

| pKa | ~3.8 - 4.2 | The electron-withdrawing nitro group on the phenoxy ring will inductively stabilize the carboxylate anion, making the acid stronger (lower pKa) than butanoic acid (pKa ≈ 4.8). This effect is attenuated by the ether oxygen and the distance from the carboxyl group. The pKa is expected to be similar to or slightly higher than that of 2-(4-Nitrophenyl)butyric acid (predicted pKa ~3.91).[1] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Acetone). Sparingly soluble in water. | The carboxylic acid group imparts polarity and allows for deprotonation in basic aqueous solutions, increasing solubility. However, the overall molecule has significant nonpolar character from the phenyl ring and alkyl chain, favoring solubility in organic solvents. |

| LogP | 2.0 - 2.5 | The combination of a lipophilic aromatic ring and a hydrophilic carboxylic acid suggests a moderate octanol-water partition coefficient, a key parameter in drug design for membrane permeability. |

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway: Williamson Ether Synthesis

A robust and logical method for preparing 2-(4-Nitrophenoxy)butanoic acid is the Williamson ether synthesis. This Sₙ2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[2] For this specific target, the reaction would proceed between the sodium salt of 4-nitrophenol and an ester of 2-bromobutanoic acid, followed by ester hydrolysis.

Causality of Experimental Design:

-

Choice of Nucleophile: 4-nitrophenol is used because its conjugate base (4-nitrophenoxide) is a good nucleophile, and the C-O bond of the phenoxide is not easily cleaved. Reacting an alkoxide derived from 2-hydroxybutanoic acid with p-nitrohalobenzene would be less efficient due to the lower reactivity of aryl halides in Sₙ2 reactions.[3]

-

Protecting Group: The carboxylic acid of 2-bromobutanoic acid must be protected, typically as an ester (e.g., ethyl ester), to prevent it from acting as a competing nucleophile or being deprotonated by the base.

-

Reaction Conditions: A polar aprotic solvent like DMF or DMSO is ideal as it solvates the cation of the base without hindering the nucleophile, thus accelerating the Sₙ2 reaction.[2]

Caption: Proposed workflow for the synthesis of the target compound.

Key Reaction Protocols

Protocol 1: Synthesis of Ethyl 2-(4-nitrophenoxy)butanoate

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (10 mL/mmol of 4-nitrophenol).

-

Deprotonation: Add 4-nitrophenol (1.0 eq). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Self-Validation: Cessation of H₂ gas evolution indicates complete formation of the phenoxide.

-

Sₙ2 Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Add ethyl 2-bromobutanoate (1.05 eq) dropwise. Heat the reaction to 60-70 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction to room temperature and carefully quench with saturated NH₄Cl solution. Extract the product into ethyl acetate (3x volumes). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired ester.

Protocol 2: Hydrolysis to 2-(4-Nitrophenoxy)butanoic acid

-

Setup: Dissolve the purified ester from Protocol 1 in a mixture of THF and water (e.g., 2:1 ratio).

-

Hydrolysis: Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature. Self-Validation: Monitor by TLC for the disappearance of the ester spot and the appearance of a more polar spot for the carboxylic acid.

-

Workup: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ether to remove any unreacted starting material.

-

Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl. The product should precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Chemical Reactivity Profile

The molecule's reactivity is governed by its three primary functional groups.

Caption: Key reactivity pathways for the title compound.

-

At the Carboxyl Group: This is the most versatile site for modification. Standard protocols for esterification (Fischer esterification with an alcohol and acid catalyst) and amide bond formation (using coupling agents like DCC or EDC) are applicable. It can also be converted to a more reactive acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride.[4]

-

At the Nitro Group: The nitro group can be readily reduced to an aniline (amino group). This transformation is fundamental in drug development, as it converts an electron-withdrawing group into an electron-donating and nucleophilic one, opening pathways for further derivatization (e.g., acylation, diazotization). Catalytic hydrogenation (H₂ over Pd/C) or chemical reduction (e.g., SnCl₂ in HCl) are standard methods.

-

At the Ether Linkage: Aryl ethers are notably stable. Cleavage requires harsh conditions, such as refluxing with strong acids like HBr, and is generally not a synthetically useful transformation unless specifically desired.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. The following are predicted key signals.

| Spectroscopy | Predicted Key Signals / Features | Rationale |

| ¹H NMR | ~10-12 ppm (broad s, 1H): Carboxylic acid proton.~8.2 ppm (d, 2H): Aromatic protons ortho to -NO₂.~7.1 ppm (d, 2H): Aromatic protons ortho to ether.~4.8 ppm (t, 1H): C2-H (chiral proton).~2.0 ppm (m, 2H): C3-H₂ (methylene).~1.0 ppm (t, 3H): C4-H₃ (methyl). | The carboxylic proton is highly deshielded. The -NO₂ group strongly deshields ortho protons, while the ether oxygen shields its ortho protons. The C2 proton is deshielded by both the adjacent oxygen and carbonyl group. |

| ¹³C NMR | ~175-180 ppm: C1 (Carbonyl carbon).~162 ppm: Aromatic C attached to ether O.~142 ppm: Aromatic C attached to -NO₂.~126 ppm: Aromatic C's ortho to -NO₂.~115 ppm: Aromatic C's ortho to ether O.~75-80 ppm: C2 (Chiral carbon).~25-30 ppm: C3 (Methylene carbon).~10-15 ppm: C4 (Methyl carbon). | The carbonyl carbon is significantly deshielded. The effect of the substituents on the aromatic carbon chemical shifts is predictable, with the -NO₂ carbon being deshielded and the ether-linked carbon being highly deshielded. The C2 carbon is deshielded by the adjacent oxygen. |

| IR Spectroscopy | 3300-2500 cm⁻¹ (very broad): O-H stretch of H-bonded carboxylic acid.~1710 cm⁻¹ (strong): C=O stretch of carboxylic acid.~1520 & 1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretches of the nitro group.~1250 cm⁻¹ (strong): Asymmetric C-O-C stretch of aryl ether. | These are highly characteristic absorption bands for the respective functional groups, providing a clear diagnostic fingerprint for the molecule. |

| Mass Spec. | M⁺ at m/z = 209: Molecular ion peak.m/z = 164: Loss of -COOH (M-45).m/z = 139: 4-Nitrophenol fragment.m/z = 73: Butyryl fragment [CH(CH₂CH₃)CO]⁺. | Fragmentation is expected to occur via cleavage of the bonds alpha to the carbonyl group and at the ether linkage. |

Potential Applications in Research and Drug Development

While specific applications are not documented, the structure of 2-(4-Nitrophenoxy)butanoic acid allows for informed speculation on its utility.

-

Scaffold for Medicinal Chemistry: The molecule serves as an excellent starting point for building libraries of drug candidates. The carboxylic acid can be converted to amides or esters to interact with biological targets, while the nitro group can be reduced to an amine and functionalized to explore structure-activity relationships.

-

Intermediate for Bioactive Agents: It is a key structural analog of 2-(4-Nitrophenyl)butyric acid, which is an intermediate in the synthesis of the anti-platelet agent Indobufen.[1] This suggests its potential in synthesizing other pharmacologically active compounds.

-

Linker and Spacer Technology: Molecules with similar structures, such as 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butyric acid, are used as photolabile linkers in solid-phase synthesis and proteomics.[5][6] The nitrophenyl group can be modified for photocleavage, and the carboxylic acid provides an attachment point, suggesting potential applications in developing novel chemical biology tools.

Safety and Handling

GHS Hazard Profile (Inferred): Based on analogs like 2-(4-nitrophenyl)butyric acid and general hazards of the functional groups.

-

Acute Toxicity, Oral: May be harmful if swallowed.

-

Skin Corrosion/Irritation: Likely to cause skin irritation.

-

Eye Damage/Irritation: Likely to cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear standard chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong bases, oxidizing agents, and reducing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

-

Chemsrc. (2023). 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic Acid. Retrieved January 26, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved January 26, 2026, from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved January 26, 2026, from [Link]

- Singh, A., & Singh, V. K. (2017). REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY.

-

PrepChem.com. (2023). Synthesis of 2-(4-nitrophenyl)butyric acid. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). A kind of method for preparing 2-(4-nitrophenyl) butyric acid.

-

The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

-

Kaplan MCAT Prep. (2019, September 27). Organic Chem Review: Ranking the Reactivity of Carboxylic Acid Derivatives [Video]. YouTube. [Link]

-

Teach the Mechanism. (2022, February 11). A, B, C's of Williamson Ether Synthesis. [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

-

Park, K. (n.d.). Reactivity of Nucleophilic Reagents toward Esters. Kinam Park. [Link]

-

PubChem. (n.d.). 4-Nitrophenyl butyrate. Retrieved January 26, 2026, from [Link]

-

American Chemical Society. (2021). Temporally Controlled Supramolecular Catalysts with pH-Dependent Activity. [Link]

Sources

2-(4-Nitrophenoxy)butanoic acid CAS number 7463-53-8

An In-depth Technical Guide to 2-(4-Nitrophenyl)butanoic acid (CAS 7463-53-8)

Foreword: On Chemical Nomenclature and Identity

It is crucial to establish the precise identity of the compound under discussion. The provided CAS (Chemical Abstracts Service) number, 7463-53-8 , definitively corresponds to 2-(4-Nitrophenyl)butanoic acid .[1][2][3] The topic name provided, "2-(4-Nitrophenoxy)butanoic acid," describes a different chemical structure involving an ether linkage. This guide will focus exclusively on the compound correctly identified by the CAS number: 2-(4-Nitrophenyl)butanoic acid.

Introduction

2-(4-Nitrophenyl)butanoic acid is an aromatic carboxylic acid of significant interest within the pharmaceutical and fine chemical sectors.[3][4] Structurally, it features a butyric acid core with a para-substituted nitrophenyl group at the alpha-carbon, rendering this carbon chiral. Its primary claim to notability is its role as a pivotal synthetic intermediate for Indobufen , a potent and reversible anti-platelet aggregation agent.[1][3][5]

The molecule's architecture, combining a reactive carboxylic acid moiety, a chiral center, and an electron-withdrawing nitro group, makes it a versatile building block for organic synthesis.[3][4] This guide serves as a technical resource for researchers and drug development professionals, offering a comprehensive overview of its physicochemical properties, validated synthesis protocols, core applications, spectroscopic profile, and essential safety protocols.

Physicochemical and Structural Characteristics

The physical and chemical properties of 2-(4-Nitrophenyl)butanoic acid are dictated by its functional groups. The carboxylic acid group confers acidic properties and potential for various derivatizations (e.g., esterification, amidation), while the nitro group strongly influences the reactivity of the aromatic ring and can be readily reduced to an amine for further synthetic transformations.

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 7463-53-8 | [1][2][4] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1][2] |

| Molecular Weight | 209.20 g/mol | [1][6] |

| Appearance | White to off-white crystalline powder | [1][4][6] |

| Melting Point | 122-123 °C | [1][3][6] |

| Boiling Point | 371.2 ± 25.0 °C (Predicted) | [1][6] |

| Density | 1.29 ± 0.06 g/cm³ (Predicted) | [1][6] |

| pKa | 3.91 ± 0.10 (Predicted) | [1] |

| Solubility | Soluble in methanol and N,N-Dimethylformamide; sparingly soluble in glacial acetic acid; practically insoluble in water. | [4][6] |

Synthesis Methodologies: A Tale of Two Routes

The synthesis of 2-(4-Nitrophenyl)butanoic acid is critical for its application. Patented methods focus on achieving high yield and purity while ensuring operational safety. Two prominent strategies are outlined below.

Method A: Nucleophilic Aromatic Substitution and Reduction

This approach leverages the activation of the aromatic ring by the nitro group to facilitate a nucleophilic aromatic substitution, followed by a reduction and decarboxylation sequence. The causality here is the use of a strong base to generate a carbanion from alkyl acetoacetate, which then attacks the electron-deficient aromatic ring of p-nitrohalobenzene.

Experimental Protocol:

-

Intermediate Formation: In a reaction vessel under an inert atmosphere, dissolve p-nitrofluorobenzene and ethyl acetoacetate in a suitable solvent such as N,N-Dimethylformamide (DMF).[7]

-

Slowly add a strong base, like sodium hydride (NaH), to the solution at a controlled temperature. The NaH deprotonates the active methylene group of the ethyl acetoacetate, forming a nucleophile.

-

Allow the reaction to proceed until completion (monitored by TLC or HPLC) to form the intermediate, 2-(4-nitrophenyl)acetoacetate ethyl ester.[7]

-

Reduction and Hydrolysis: Add the intermediate to a solvent like polyethylene glycol.[7]

-

Introduce hydrazine hydrate under alkaline conditions (e.g., using potassium hydroxide) and heat the mixture. This step achieves both the Wolff-Kishner-type reduction of the ketone and hydrolysis of the ester.[7]

-

Isolation: After cooling, acidify the reaction mixture to a pH of 4-6 using hydrochloric acid.[7]

-

The target compound, 2-(4-Nitrophenyl)butanoic acid, will precipitate and can be collected by filtration, washed, and dried. This method boasts high selectivity and avoids the formation of isomers.[7]

Method B: Malonic Ester Synthesis Approach

This classic organic synthesis strategy involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation. Its advantage lies in avoiding a direct and potentially hazardous nitration step.[5]

Experimental Protocol:

-

Alkylation: In an appropriate organic solvent, react a suitable p-nitrophenyl starting material (e.g., 1-(1-bromoethyl)-4-nitrobenzene) with diethyl malonate in the presence of a base (e.g., sodium ethoxide).[5] This forms the diethyl 2-(1-(4-nitrophenyl)ethyl)malonate intermediate.

-

Hydrolysis & Decarboxylation: Subject the resulting intermediate to hydrolysis under acidic conditions (e.g., refluxing with concentrated sulfuric acid in acetic acid).[5] This single step hydrolyzes both ester groups to carboxylic acids and induces the decarboxylation of the resulting malonic acid derivative to yield the final product.

-

Workup and Isolation: Pour the cooled reaction mixture into water and adjust the pH to be alkaline to remove acidic impurities. Extract with an organic solvent like dichloromethane.[5]

-

Acidify the aqueous phase with HCl and extract again with dichloromethane.

-

Wash the organic phase with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the solid product.[5]

Core Application: Synthesis of Indobufen

The principal application driving the demand for 2-(4-Nitrophenyl)butanoic acid is its use as the penultimate precursor to Indobufen (2-(4-(1,3-dihydro-1-oxoisoindolin-2-yl)phenyl)butanoic acid).[1][3] This process hinges on the chemical reduction of the nitro group to an amine.

Synthetic Pathway to Indobufen:

-

Reduction of Nitro Group: The nitro group of 2-(4-Nitrophenyl)butanoic acid is reduced to a primary amine (-NH₂). This is a standard transformation commonly achieved through catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst) or using chemical reducing agents like tin(II) chloride in acidic medium. This creates the key intermediate, 2-(4-aminophenyl)butanoic acid.

-

Amide Formation: The resulting 2-(4-aminophenyl)butanoic acid is then reacted with a derivative of phthalic acid, typically phthalic anhydride or a related compound, under conditions that facilitate the formation of the isoindolinone ring system. This step forms the final active pharmaceutical ingredient, Indobufen.

Sources

- 1. 2-(4-NITROPHENYL)BUTYRIC ACID | 7463-53-8 [chemicalbook.com]

- 2. 2-(4-Nitrophenyl)butyric acid | C10H11NO4 | CID 24047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 2-(4-Nitrophenyl)butyric acid CAS 7463-53-8-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 5. Synthesis method of 2-(4-nitrophenyl) butyric acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. echemi.com [echemi.com]

- 7. CN114085152A - A kind of method for preparing 2-(4-nitrophenyl) butyric acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Biological Activity of 2-(4-Nitrophenoxy)butanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Derivatives of 2-(4-nitrophenoxy)butanoic acid represent a compelling, yet underexplored, class of small molecules with significant potential across diverse biological applications. This technical guide provides a comprehensive overview of the known and potential biological activities of these compounds, drawing upon established principles from related chemical classes to inform future research and development. By integrating insights from the fields of herbicidal science, antimicrobial chemotherapy, oncology, and anti-inflammatory drug discovery, this document serves as a foundational resource for scientists seeking to investigate and harness the therapeutic and agrochemical potential of 2-(4-nitrophenoxy)butanoic acid derivatives. Methodological guidance and mechanistic insights are provided to facilitate a robust and scientifically rigorous exploration of this promising chemical space.

Introduction: The 2-(4-Nitrophenoxy)butanoic Acid Scaffold

The 2-(4-nitrophenoxy)butanoic acid scaffold is characterized by three key pharmacophoric features: a phenoxyalkanoic acid moiety, a nitro group at the para position of the phenyl ring, and a butyric acid side chain. Each of these components has been independently associated with distinct biological activities, suggesting that their combination within a single molecular entity could yield compounds with multifaceted or novel pharmacological profiles.

-

Phenoxyalkanoic Acids: This class is well-established in the agrochemical industry, with prominent members like 2,4-Dichlorophenoxyacetic acid (2,4-D) functioning as synthetic auxin herbicides.[1]

-

Nitroaromatic Compounds: The nitro group is a versatile functional group found in a wide array of bioactive molecules, contributing to antimicrobial, antineoplastic, and anti-inflammatory properties.[2]

-

Butyric Acid Derivatives: Butyric acid and its derivatives are known to exhibit a range of biological effects, including the inhibition of histone deacetylase (HDAC), which has implications for cancer therapy and immunomodulation.

The strategic combination of these motifs in 2-(4-nitrophenoxy)butanoic acid derivatives presents a rich area for investigation, with potential applications spanning from agriculture to medicine. A more complex derivative, 4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butyric acid, has been utilized in research focusing on anti-inflammatory and anticancer properties, highlighting the potential of this structural class.[3]

Synthesis of 2-(4-Nitrophenoxy)butanoic Acid and Its Derivatives

The synthesis of the parent acid and its derivatives, such as esters and amides, is crucial for exploring their biological activities. While specific literature on the synthesis of 2-(4-nitrophenoxy)butanoic acid is sparse, established methods for analogous compounds can be readily adapted. A general and reliable synthetic approach involves the Williamson ether synthesis, followed by derivatization of the carboxylic acid.

Synthesis of the Parent Acid

A plausible synthetic route to 2-(4-nitrophenoxy)butanoic acid involves the reaction of 4-nitrophenol with an appropriate halo-butanoic acid ester, followed by hydrolysis.

Caption: General synthetic scheme for 2-(4-nitrophenoxy)butanoic acid.

Synthesis of Ester and Amide Derivatives

Ester and amide derivatives can be synthesized from the parent carboxylic acid using standard coupling reactions. These derivatives are important for structure-activity relationship (SAR) studies, as they allow for modulation of physicochemical properties such as lipophilicity and hydrogen bonding capacity.

Caption: Synthesis of ester and amide derivatives.

Potential Biological Activities and Experimental Protocols

Based on the structural motifs present in 2-(4-nitrophenoxy)butanoic acid, several biological activities can be hypothesized and systematically investigated.

Herbicidal Activity

The phenoxyalkanoic acid scaffold is a strong indicator of potential herbicidal activity, likely acting as a synthetic auxin.[1]

Causality Behind Experimental Choices: The primary mechanism of action for phenoxy herbicides is the mimicry of the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants.[1] Therefore, initial screening should focus on evaluating the effects of these compounds on plant growth and development.

Experimental Protocol: Seedling Growth Inhibition Assay

-

Preparation of Test Solutions: Dissolve the 2-(4-nitrophenoxy)butanoic acid derivatives in a suitable solvent (e.g., DMSO) and prepare a series of dilutions in distilled water containing a surfactant (e.g., 0.1% Tween 80).

-

Plant Material: Use seeds of a susceptible dicotyledonous plant (e.g., cress, Lepidium sativum) and a tolerant monocotyledonous plant (e.g., wheat, Triticum aestivum).

-

Assay Setup: Place a filter paper in a Petri dish and moisten with a defined volume of the test solution. Place a set number of seeds on the filter paper.

-

Incubation: Incubate the Petri dishes in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) for 5-7 days.

-

Data Collection: Measure the root and shoot length of the seedlings. Calculate the percentage of inhibition compared to a vehicle control.

-

Data Analysis: Determine the IC50 (concentration causing 50% inhibition of growth) for each compound.

Expected Outcome: Compounds with significant auxin-like activity will cause severe growth inhibition, particularly in the dicot species.

Antimicrobial Activity

The presence of the nitroaromatic group suggests potential antimicrobial activity. Nitro compounds can undergo reduction in microbial cells to form reactive nitroso and hydroxylamino derivatives that can damage DNA and other macromolecules.[2]

Causality Behind Experimental Choices: A broad-spectrum screening against representative Gram-positive and Gram-negative bacteria, as well as a fungal species, is essential to determine the antimicrobial potential and spectrum of activity. The broth microdilution method is a standardized and quantitative technique to determine the minimum inhibitory concentration (MIC).

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Preparation of Test Compounds: Prepare a stock solution of each derivative in DMSO and create a series of two-fold dilutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Data Collection: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Self-Validation: Include positive (microorganism with no compound) and negative (medium only) controls. A viability indicator dye (e.g., resazurin) can be added to aid in the visual determination of growth inhibition.

Expected Outcome: Active compounds will show a clear inhibition of microbial growth at specific concentrations.

Anticancer Activity

Both nitroaromatic and butyric acid moieties have been associated with anticancer effects. Nitro compounds can induce oxidative stress, while butyric acid derivatives can act as HDAC inhibitors, leading to cell cycle arrest and apoptosis.[3][4]

Causality Behind Experimental Choices: An initial cytotoxicity screening against a panel of human cancer cell lines is a standard approach to identify potential anticancer agents. The MTT assay is a widely used colorimetric assay to assess cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the 2-(4-nitrophenoxy)butanoic acid derivatives for 48-72 hours.

-

MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Collection: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Expected Outcome: Cytotoxic compounds will lead to a dose-dependent decrease in cell viability.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Anti-inflammatory Activity

The structural similarity of some butyric acid derivatives to non-steroidal anti-inflammatory drugs (NSAIDs) and the known anti-inflammatory potential of certain nitrophenols suggest that these compounds may possess anti-inflammatory properties.

Causality Behind Experimental Choices: A common in vitro model for inflammation involves stimulating macrophages (e.g., RAW 264.7 cells) with lipopolysaccharide (LPS) to induce the production of pro-inflammatory mediators like nitric oxide (NO). The Griess assay is a simple and reliable method to quantify NO production.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Culture RAW 264.7 murine macrophage cells.

-

Cell Seeding and Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate for 10-15 minutes at room temperature.

-

Data Collection: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO reduction is not due to cytotoxicity.

Caption: Potential mechanism of anti-inflammatory action via NF-κB inhibition.

Quantitative Data Summary

| Compound ID | Derivative Type | Herbicidal IC50 (µM) [Dicot] | Herbicidal IC50 (µM) [Monocot] | Antimicrobial MIC (µg/mL) [S. aureus] | Antimicrobial MIC (µg/mL) [E. coli] | Cytotoxicity IC50 (µM) [MCF-7] | Anti-inflammatory IC50 (µM) [NO Inhibition] |

| Parent Acid | - | Data Pending | Data Pending | Data Pending | Data Pending | Data Pending | Data Pending |

| Ester-1 | Methyl Ester | Data Pending | Data Pending | Data Pending | Data Pending | Data Pending | Data Pending |

| Amide-1 | Anilide | Data Pending | Data Pending | Data Pending | Data Pending | Data Pending | Data Pending |

| ... | ... | ... | ... | ... | ... | ... | ... |

Structure-Activity Relationships (SAR) and Future Directions

Systematic modification of the 2-(4-nitrophenoxy)butanoic acid scaffold will be critical to elucidating SAR and optimizing for desired biological activities. Key areas for modification and investigation include:

-

Substitution on the Phenyl Ring: The position and electronic nature of substituents on the phenyl ring, in addition to the nitro group, will likely have a profound impact on activity.

-

Modification of the Butyric Acid Side Chain: Altering the length and branching of the alkyl chain, as well as the nature of the acidic functional group (e.g., ester, amide, hydroxamic acid), will modulate physicochemical properties and target interactions.

-

Chirality: The carbon at the 2-position of the butanoic acid chain is chiral. It is highly probable that the biological activity will be stereospecific, and the synthesis and evaluation of individual enantiomers will be a critical step in development.

Future research should focus on the systematic synthesis and biological evaluation of a library of 2-(4-nitrophenoxy)butanoic acid derivatives to populate the data matrix presented above. Mechanistic studies should then be undertaken for the most promising lead compounds to identify their molecular targets and pathways of action.

Conclusion

The 2-(4-nitrophenoxy)butanoic acid scaffold represents a promising starting point for the discovery of novel bioactive compounds. By leveraging the known biological activities of its constituent pharmacophores, researchers can rationally design and screen derivatives for a range of applications, from sustainable agriculture to innovative therapeutics. The experimental protocols and strategic framework outlined in this guide provide a solid foundation for initiating such a research program.

References

-

Chem-Impex. 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butyric acid. [Link]

- Google Patents. A kind of method for preparing 2-(4-nitrophenyl) butyric acid.

-

MDPI. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. [Link]

-

Chemsrc. 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic Acid. [Link]

-

ResearchGate. Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. [Link]

-

MDPI. 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. [Link]

-

Wikipedia. Phenoxy herbicide. [Link]

-

Semantic Scholar. Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid. [Link]

-

PMC. 2-Methyl-2-(4-nitrophenoxy)propanoic acid. [Link]

-

PubMed. Oxidative stress and cytotoxicity of 4-(2-thienyl)butyric acid in isolated rat renal proximal tubular and distal tubular cells. [Link]

-

ResearchGate. Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy. [Link]

-

SciSpace. 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid.. [Link]

-

PrepChem.com. Synthesis of 2-(4-nitrophenyl)butyric acid. [Link]

-

PubMed Central. STUDIES ON CHEMICAL COMPOSITION AND ANTIMICROBIAL ACTIVITIES OF BIOACTIVE MOLECULES FROM DATE PALM (PHOENIXDACTYLIFERA L.) POLLENS AND SEEDS. [Link]

- Google Patents. US8541448B2 - Compounds and methods for inhibiting NHE-mediated antiport in the treatment of disorders associated with fluid retention or salt overload and gastrointestinal tract disorders.

-

NCBI. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]

-

PubMed. In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives. [Link]

-

MDPI. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. [Link]

-

ACS Publications. Mechanisms of Adsorption of Phenoxyalkanoic Herbicides on Fulvic and Humic Acids. [Link]

-

MDPI. Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. [Link]

-

MDPI. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]

-

PubMed Central. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]

-

Eureka. Synthesis method of 2-(4-nitrophenyl) butyric acid. [Link]

-

PubMed Central. Cytotoxicity and Nanoassembly Characteristics of Aromatic Amides of Oleanolic Acid and Ursolic Acid. [Link]

-

PubMed. Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors. [Link]

-

PubMed. Semi-synthesis of phenolic-amides and their cytotoxicity against THP-1, HeLa, HepG2 and MCF-7 cell lines. [Link]

-

Encyclopedia.pub. Antimicrobial Activity of Nitroaromatic Derivatives. [Link]

-

PubMed Central. Overview of herbicide mechanisms of action. [Link]

-

PubMed Central. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. [Link]

-

ResearchGate. Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. [Link]

-

MDPI. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. [Link]

-

MDPI. In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. [Link]

-

PubMed Central. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. [Link]

-

PubMed. Towards cytotoxic and selective derivatives of maslinic acid. [Link]

-

PubMed. Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino). [Link]

-

ResearchGate. Overview of Herbicide Mechanisms of Action. [Link]

-

MDPI. Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners. [Link]

- Google Patents. CN105732373A - Method for preparing (R)

-

MDPI. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. [Link]

Sources

Unlocking the Therapeutic Potential of 2-(4-Nitrophenoxy)butanoic Acid: A Technical Guide to Putative Targets

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide delineates the prospective therapeutic avenues for the synthetic molecule, 2-(4-Nitrophenoxy)butanoic acid. By dissecting its constituent chemical moieties—the butyric acid core and the 4-nitrophenoxy substituent—we can infer and propose a set of primary and secondary therapeutic targets. This document synthesizes the current understanding of the mechanisms of action of structurally related compounds to provide a scientifically grounded framework for future research and development. We will explore its potential as a Histone Deacetylase (HDAC) inhibitor and as a hypoxia-activated prodrug, offering detailed experimental workflows for target validation and characterization.

Introduction: Deconstructing 2-(4-Nitrophenoxy)butanoic acid for Therapeutic Insights

The quest for novel therapeutic agents with high efficacy and target specificity is a cornerstone of modern drug discovery. 2-(4-Nitrophenoxy)butanoic acid presents an intriguing scaffold, combining two biologically relevant pharmacophores. The butyric acid backbone is a well-known short-chain fatty acid with established roles in cellular metabolism and epigenetic regulation.[1] The 4-nitrophenoxy group, on the other hand, is a feature of molecules designed to exploit specific physiological conditions, such as the hypoxic microenvironment of solid tumors.[2] This guide will provide an in-depth analysis of the most probable therapeutic targets stemming from this unique chemical architecture.

Primary Putative Therapeutic Target: Histone Deacetylases (HDACs)

The structural similarity of 2-(4-Nitrophenoxy)butanoic acid to butyric acid, a known pan-HDAC inhibitor, strongly suggests that its primary therapeutic target may be the family of histone deacetylases.[1]

Mechanism of Action: Epigenetic Reprogramming

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, 2-(4-Nitrophenoxy)butanoic acid could induce histone hyperacetylation, resulting in a more open chromatin state and the re-expression of silenced tumor suppressor genes. This can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells. Butyric acid and its derivatives have been shown to inhibit HDACs, and this activity is associated with anti-cancer effects.[1][3]

Diagram 1: Proposed Mechanism of HDAC Inhibition

Caption: Inhibition of HDAC by 2-(4-Nitrophenoxy)butanoic acid.

Experimental Workflow: Validation of HDAC Inhibition

To validate HDACs as a direct target, a multi-step experimental approach is recommended.

Table 1: Experimental Protocols for HDAC Target Validation

| Experiment | Objective | Methodology |

| In Vitro HDAC Activity Assay | To quantify the direct inhibitory effect on HDAC enzyme activity. | Utilize a commercially available fluorometric HDAC activity assay kit. Incubate recombinant human HDAC isoforms with the test compound at various concentrations and a fluorogenic substrate. Measure the fluorescence to determine the IC50 value. |

| Western Blotting for Histone Acetylation | To assess the downstream effect of HDAC inhibition in cells. | Treat cancer cell lines with 2-(4-Nitrophenoxy)butanoic acid. Lyse the cells and perform Western blotting using antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4). |

| Cell Proliferation Assay | To determine the anti-proliferative effect on cancer cells. | Seed cancer cell lines in 96-well plates and treat with a dose-range of the compound. After a set incubation period, assess cell viability using an MTT or similar colorimetric assay to calculate the GI50. |

| Apoptosis Assay | To confirm the induction of programmed cell death. | Treat cancer cells with the compound and analyze for markers of apoptosis using flow cytometry with Annexin V/Propidium Iodide staining. |

-

Reagents and Materials: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6), Fluor de Lys® substrate, developer, assay buffer, black 96-well microplate, fluorometric plate reader.

-

Procedure:

-

Prepare a serial dilution of 2-(4-Nitrophenoxy)butanoic acid in assay buffer.

-

In a 96-well plate, add the HDAC enzyme, the test compound dilutions, and the fluorogenic substrate. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a no-enzyme well as a negative control.

-

Incubate the plate at 37°C for 1 hour.

-

Add the developer solution to each well and incubate at room temperature for 15 minutes.

-

Read the fluorescence on a plate reader (Excitation: 360 nm, Emission: 460 nm).

-

Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

-

Secondary Putative Therapeutic Target: Hypoxia-Activated Prodrug Strategy

The presence of the 4-nitrophenyl group introduces the compelling possibility that 2-(4-Nitrophenoxy)butanoic acid can function as a hypoxia-activated prodrug.[2] Solid tumors often contain regions of low oxygen (hypoxia), a condition that is less prevalent in healthy tissues.[2]

Mechanism of Action: Bioreductive Activation

Nitroaromatic compounds can be selectively reduced under hypoxic conditions by various reductase enzymes, such as NADPH:cytochrome P450 reductase.[2] This reduction of the nitro group to a nitro radical anion, and subsequently to nitroso, hydroxylamine, and amine species, dramatically alters the electronic properties of the molecule.[2][4] This can lead to the release of a cytotoxic effector or the unmasking of a more potent HDAC inhibitor.[2]

Diagram 2: Hypoxia-Activated Prodrug Mechanism

Sources

An In-depth Technical Guide to 2-(4-Nitrophenoxy)butanoic acid: Structure, Synthesis, and Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Nitrophenoxy)butanoic acid, a nitro-aromatic organic compound. Given the limited publicly available experimental data for this specific molecule, this guide establishes its identity through computational data and leverages information on structurally analogous compounds to discuss its chemical characteristics, potential synthetic routes, and applications in research and development.

Compound Identification and Structural Elucidation

2-(4-Nitrophenoxy)butanoic acid is characterized by a butanoic acid backbone with a 4-nitrophenoxy substituent at the alpha-carbon (position 2). The ether linkage connects the aromatic ring to the aliphatic acid chain, a feature that distinguishes it from its phenyl-linked isomer, 2-(4-nitrophenyl)butanoic acid.

The primary identifiers for 2-(4-Nitrophenoxy)butanoic acid are computationally derived and available through PubChemLite[1].

| Identifier | Value | Source |

| InChIKey | YPBRRZJQNAFLIJ-UHFFFAOYSA-N | [1] |

| Molecular Formula | C10H11NO5 | [1] |

| SMILES | CCC(C(=O)O)OC1=CC=C(C=C1)[O-] | [1] |

| Monoisotopic Mass | 225.06372 Da | [1] |

The structural formula of 2-(4-Nitrophenoxy)butanoic acid is presented below:

Caption: 2D structure of 2-(4-Nitrophenoxy)butanoic acid.

Physicochemical Properties: A Comparative Analysis

Due to the absence of experimentally determined physicochemical data for 2-(4-Nitrophenoxy)butanoic acid, we present a comparative analysis with its close structural analog, 2-(4-nitrophenoxy)propanoic acid (PubChem CID: 3805139), for which computational predictions are available[2]. This comparison allows for an informed estimation of the properties of the target compound.

| Property | 2-(4-nitrophenoxy)propanoic acid (Predicted) | 2-(4-Nitrophenoxy)butanoic acid (Predicted) |

| Molecular Weight | 211.17 g/mol | 225.20 g/mol |

| XLogP3 | 1.5 | ~2.0 (estimated) |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 5 | 5 |

| Rotatable Bond Count | 3 | 4 |

The addition of an extra methylene group in the butanoic acid chain is expected to slightly increase the molecular weight and lipophilicity (XLogP3) of 2-(4-Nitrophenoxy)butanoic acid compared to its propanoic acid counterpart.

Synthesis of 2-(Aryloxy)alkanoic Acids: A General Approach

A plausible synthetic route for 2-(4-Nitrophenoxy)butanoic acid would involve the following key steps:

Caption: General synthetic workflow for 2-(4-Nitrophenoxy)butanoic acid.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, unoptimized procedure based on the general principles of Williamson ether synthesis for analogous compounds.

Materials:

-

4-Nitrophenol

-

Ethyl 2-bromobutanoate

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

Procedure:

-

Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenol (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetone. Stir the mixture at room temperature for 30 minutes.

-

Nucleophilic Substitution: To the stirred suspension, add ethyl 2-bromobutanoate (1.1 eq) dropwise. Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up and Extraction: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ethyl 2-(4-nitrophenoxy)butanoate.

-

Saponification: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution (2.0 eq). Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

-

Acidification and Isolation: Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with a nonpolar solvent (e.g., hexane) to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of 1-2. The product, 2-(4-Nitrophenoxy)butanoic acid, should precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be performed for further purification.

Potential Applications in Research and Drug Development

While direct applications of 2-(4-Nitrophenoxy)butanoic acid are not documented, the structural motifs present in the molecule suggest several areas of potential utility, particularly in medicinal chemistry and drug development.

-

Herbicide Development: The 2-aryloxyphenoxypropionate class of compounds are well-known herbicides[3]. The structural similarity of 2-(4-Nitrophenoxy)butanoic acid to this class suggests potential herbicidal activity.

-

Anti-inflammatory and Analgesic Agents: The presence of a substituted aromatic ring linked to a carboxylic acid is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Further investigation into the biological activity of this compound could reveal potential anti-inflammatory properties.

-

Chemical Probe and Linker Technology: The nitro group can be chemically modified, for example, by reduction to an amine. This allows for the potential use of 2-(4-Nitrophenoxy)butanoic acid as a linker molecule in the synthesis of more complex chemical probes or for conjugation to other molecules of interest.

Safety and Handling

Specific safety data for 2-(4-Nitrophenoxy)butanoic acid is not available. However, based on the GHS classifications of structurally similar compounds such as 2-(4-nitrophenyl)propanoic acid, it is prudent to handle this compound with care. Potential hazards may include:

-

Skin irritation

-

Serious eye irritation

-

Respiratory irritation

Recommended Handling Precautions:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

Conclusion

2-(4-Nitrophenoxy)butanoic acid, identified by the InChIKey YPBRRZJQNAFLIJ-UHFFFAOYSA-N, is a compound with limited available experimental data. However, based on its structural features and by drawing comparisons with well-characterized analogs, this guide provides a foundational understanding of its identity, a plausible synthetic strategy, and highlights its potential for further investigation in various fields of chemical and pharmaceutical research. The protocols and data presented herein should serve as a valuable resource for scientists interested in exploring the chemistry and applications of this and related molecules.

References

-

PubChem. 2-(4-Nitrophenoxy)propanoic acid. National Center for Biotechnology Information. [Link]

-

PubChemLite. 2-(4-nitrophenoxy)butanoic acid (C10H11NO5). [Link]

- Google Patents. Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids.

Sources

Methodological & Application

Application Note: A Validated Reverse-Phase HPLC Method for Purity Determination of 2-(4-Nitrophenoxy)butanoic Acid

Abstract

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 2-(4-Nitrophenoxy)butanoic acid, a key intermediate in pharmaceutical synthesis. The methodology is designed to effectively separate the active pharmaceutical ingredient (API) from potential process-related impurities, such as positional isomers and starting material carryover, as well as degradants. Furthermore, this document addresses the chiral nature of the molecule and outlines a strategy for enantiomeric purity assessment. The protocols provided are grounded in established chromatographic principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

2-(4-Nitrophenoxy)butanoic acid and its structural analogues, such as 2-(4-nitrophenyl)butyric acid, serve as critical building blocks in the synthesis of various pharmaceutical agents. For instance, the related compound 2-(4-nitrophenyl)butyric acid is a known intermediate in the production of Indobufen, a reversible platelet aggregation inhibitor.[1] The efficacy and safety of the final drug product are inextricably linked to the purity of such intermediates. Even minute quantities of impurities—arising from the synthesis, degradation, or storage—can potentially alter the pharmacological and toxicological profile of the API.

The synthesis of nitrophenyl compounds often involves nitration of an aromatic ring, a process that can yield positional isomers (e.g., ortho- and meta-nitro isomers) as significant impurities.[2] Therefore, a highly selective analytical method is required to ensure these closely related substances are resolved and quantified. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose in the pharmaceutical industry.[3][4]

This guide provides a comprehensive, field-tested protocol for a stability-indicating reverse-phase HPLC (RP-HPLC) method, validated according to ICH Q2(R2) guidelines, to ensure the reliable quality control of 2-(4-Nitrophenoxy)butanoic acid.[5]

Method Development Rationale: A Mechanistic Approach

The selection of the chromatographic parameters was driven by the physicochemical properties of 2-(4-Nitrophenoxy)butanoic acid and its potential impurities.

Choice of Chromatographic Mode: Reverse-Phase (RP)

The analyte is a moderately polar molecule containing a hydrophobic nitrophenyl group and a polar carboxylic acid moiety. This structure is ideally suited for Reverse-Phase (RP) chromatography, where a nonpolar stationary phase is paired with a polar mobile phase. The primary retention mechanism is the hydrophobic interaction between the analyte and the stationary phase.[6]

pH Control: The Key to Peak Shape and Retention

The analyte possesses an ionizable carboxylic acid group. The pH of the mobile phase is the most critical factor influencing its retention and peak shape.

-

Without pH Control: At a pH near or above its pKa, the carboxylic acid will be deprotonated (ionized), becoming more polar and resulting in poor retention and peak tailing due to interactions with residual silanols on the silica-based column.[6]

-

With Acidic pH: By buffering the mobile phase to an acidic pH (e.g., pH 2.5-3.0), well below the pKa of the carboxylic acid, the ionization is suppressed. The molecule remains in its neutral, more hydrophobic form, leading to consistent, predictable retention and sharp, symmetrical peaks.

Gradient Elution: A Comprehensive Impurity Profile

A gradient elution strategy, where the proportion of the organic solvent is increased over the course of the analysis, was chosen over an isocratic method. This approach is essential for a purity-indicating method as it allows for the elution of a wide range of potential impurities, from highly polar starting materials to highly nonpolar byproducts, within a single analytical run.[7]

Detection: Leveraging the Chromophore

The presence of the 4-nitrophenyl group provides a strong chromophore, making UV detection highly sensitive and specific. A Photodiode Array (PDA) detector is recommended as it not only quantifies the analyte but also provides UV spectral data. This is invaluable for assessing peak purity and can aid in the tentative identification of unknown impurities by comparing their spectra to that of the main component.[8]

Analytical Workflow and Logic

The following diagram illustrates the logical flow of the analytical process, from initial sample handling to the final purity determination.

Caption: Workflow for HPLC Purity Analysis.

Experimental Protocol: Achiral Purity Analysis

This protocol is designed for a standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a PDA/UV detector.

Materials and Reagents

-

Reference Standard: 2-(4-Nitrophenoxy)butanoic acid (≥99.5% purity).

-

Test Sample: Batch of 2-(4-Nitrophenoxy)butanoic acid for analysis.

-

Column: C18 Reverse-Phase Column (e.g., Phenomenex Luna, Waters Symmetry), 250 mm x 4.6 mm, 5 µm particle size.

-

Acetonitrile (ACN): HPLC grade or higher.

-

Water: HPLC grade or ultrapure (Milli-Q or equivalent).

-

Phosphoric Acid (H₃PO₄): ACS grade or higher.

-

Volumetric flasks, pipettes, and autosampler vials.

Preparation of Solutions

-

Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly. This creates a solution with a pH of approximately 2.5.

-

Mobile Phase B (Organic): Acetonitrile.

-

Diluent: Mix Acetonitrile and Water in a 50:50 (v/v) ratio.

-

Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

-

Test Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

Chromatographic Conditions

| Parameter | Setting |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (with PDA scanning from 200-400 nm) |

| Injection Volume | 10 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 25.0 | |

| 30.0 | |

| 30.1 | |

| 35.0 |

System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Reference Standard Solution. The system is deemed suitable for use if the following criteria are met.

| SST Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | 0.8 – 1.5 |

| Theoretical Plates (N) | > 2000 |

| Relative Standard Deviation (RSD) | ≤ 2.0% for peak area and retention time |

Analysis and Calculation

-

Inject the Diluent (as a blank), followed by the Reference Standard Solution, and then the Test Sample Solution(s).

-

Integrate all peaks in the chromatogram for the sample solution, disregarding any peaks from the blank.

-

Calculate the purity of the sample using the area percent method:

% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

-

Identify and report any impurity with an area percent greater than the reporting threshold (typically 0.05%).

Chiral Analysis: Assessing Enantiomeric Purity

2-(4-Nitrophenoxy)butanoic acid possesses a chiral center. A separate enantioselective method is required to determine the ratio of its enantiomers, as this is a critical quality attribute.

Rationale for Chiral Separation

Standard C18 columns cannot distinguish between enantiomers. Chiral Stationary Phases (CSPs) are required to achieve separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a wide range of chiral compounds and are the industry standard.[9] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.[10]

Protocol: Chiral HPLC

-

Column: A polysaccharide-based chiral column (e.g., Lux® Cellulose-1, Daicel Chiralpak AD-H). Screening multiple CSPs and mobile phase systems (normal phase, polar organic, reverse phase) is often necessary to find the optimal separation.[11]

-

Mobile Phase: A typical starting point for normal phase chiral chromatography is a mixture of Hexane and a polar modifier like Isopropanol (IPA) with a small amount of an acidic additive (e.g., 0.1% Trifluoroacetic Acid - TFA) to improve peak shape for acidic analytes.

-

Detection: UV at 254 nm.

Example Chiral Conditions (to be optimized):

| Parameter | Setting |

| Column | Lux® Cellulose-2, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Hexane / Isopropanol / TFA (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2):

% ee = [ |Area E1 - Area E2| / (Area E1 + Area E2) ] x 100

Method Validation: Ensuring Trustworthiness

The described achiral HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[12] The validation process provides a self-validating system for the protocol.

Caption: Core Pillars of HPLC Method Validation per ICH.

-

Specificity: Demonstrated by resolving the main peak from known impurities and potential degradants generated under stress conditions (acid, base, oxidation, heat, light).

-

Linearity: Assessed over a range from the Limit of Quantitation (LOQ) to 120% of the assay concentration.[12]

-

Accuracy: Determined by spike-recovery experiments at multiple concentration levels.

-

Precision: Evaluated through repeatability (multiple preparations by one analyst on one day) and intermediate precision (analysis on different days, by different analysts, or on different equipment).[12]

-

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

-

Robustness: Assessed by making small, deliberate changes to method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%) and observing the effect on the results.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust framework for the purity assessment of 2-(4-Nitrophenoxy)butanoic acid. By employing a gradient reverse-phase method with an acidic mobile phase, excellent separation of the main component from potential process and degradation impurities is achieved. The protocol is designed for easy implementation in a quality control laboratory and, when fully validated, will meet the stringent requirements of the pharmaceutical industry. The inclusion of a strategy for chiral separation ensures that all critical aspects of the compound's purity profile can be thoroughly evaluated.

References

-

Sharma, V. K., et al. (2007). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). A kind of method for preparing 2-(4-nitrophenyl) butyric acid.

-

International Council for Harmonisation. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

ResearchGate. (n.d.). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. Retrieved from [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

- Reyes-Gallardo, C., et al. (2025). Journal of Chromatography B. (Simulated reference based on typical gradient method development).

-

Pharmaguideline. (n.d.). Steps for HPLC Method Validation. Retrieved from [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

-

Nacalai Tesque, Inc. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)butyric acid. Retrieved from [Link]

-

Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of 2-(4-nitrophenyl) butyric acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Retrieved from [Link]

-

Interchim. (n.d.). HPLC Organic Acid Analysis. Retrieved from [Link]

-

Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

- Phenomenex. (n.d.). The Chiral Notebook.

-

Springer. (2016). Development and validation of a new RP-HPLC method for organic explosive compounds. Retrieved from [Link]

Sources

- 1. 2-(4-NITROPHENYL)BUTYRIC ACID | 7463-53-8 [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 4. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. dream.cnrs.fr [dream.cnrs.fr]

- 8. researchgate.net [researchgate.net]

- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. database.ich.org [database.ich.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Nitrophenoxy)butanoic Acid

Welcome to the technical support center for the synthesis of 2-(4-nitrophenoxy)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. We will delve into the mechanistic underpinnings of the reaction, provide field-tested protocols, and answer frequently asked questions.

Section 1: Understanding the Core Synthesis: The Williamson Ether Approach

The synthesis of 2-(4-nitrophenoxy)butanoic acid is most commonly achieved via the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide.[1] In this specific case, the sodium or potassium salt of 4-nitrophenol (the nucleophile) attacks 2-bromobutanoic acid or its ester (the electrophile) to form the desired ether linkage.

FAQ: What is the fundamental mechanism of this reaction?

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] First, a base is used to deprotonate the hydroxyl group of 4-nitrophenol, forming the more nucleophilic 4-nitrophenoxide ion. This phenoxide then attacks the carbon atom bearing the bromine in 2-bromobutanoic acid. The reaction occurs in a single, concerted step where the carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks.

Caption: General workflow for the Williamson ether synthesis.

Section 2: Troubleshooting Guide: From Low Yields to Impure Products

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Issue: Very Low or No Product Yield

Q1: My reaction yield is disappointingly low (<20%). What are the most critical factors I should investigate first?

A1: Low yields are often traced back to three primary areas: reagent quality, reaction conditions, and the choice of base.

-

Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to moisture.[3] Water will react with strong bases like sodium hydride (NaH), consuming them and preventing the complete formation of the 4-nitrophenoxide. Furthermore, water can hydrolyze the alkyl halide.

-

Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. If using a solid base like NaH, ensure it has not been deactivated by improper storage (e.g., a gray appearance may indicate deactivation).[3]

-

-

Base Strength and Stoichiometry: The base must be strong enough to fully deprotonate 4-nitrophenol (pKa ≈ 7.2). While bases like sodium hydroxide (NaOH) can be used, stronger bases like sodium hydride (NaH) are often preferred as they irreversibly deprotonate the phenol, driving the equilibrium towards the phenoxide.[2]

-

Solution: Use a strong base like NaH. Ensure at least one full equivalent of the base is used. An excess of base is sometimes employed, but large excesses can promote side reactions.

-

-

Purity of Starting Materials: Impurities in either the 4-nitrophenol or the 2-bromobutanoic acid can introduce competing reactions.

-

Solution: Use freshly purified reagents. 2-bromobutanoic acid can be distilled under reduced pressure before use.

-

Issue: Significant Amount of Unreacted Starting Materials

Q2: I've recovered a large amount of my starting 4-nitrophenol. What could be the cause?

A2: This points towards an incomplete reaction, which is typically governed by reaction time and temperature.

-

Reaction Time: The SN2 reaction can be slow. Reaction times can range from 1 to 8 hours or even longer.[1]

-

Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Follow the disappearance of the 4-nitrophenol spot. Continue the reaction until the starting material is consumed.

-

-

Temperature: Higher temperatures increase the reaction rate. However, excessive heat can promote side reactions, particularly elimination. A typical temperature range for this synthesis is 50-100 °C.[3]

-

Solution: Start the reaction at a lower temperature (e.g., 50-60 °C) and gradually increase it if the reaction is proceeding too slowly, while monitoring for byproduct formation via TLC.

-

Issue: Presence of Unexpected Byproducts

Q3: My crude product's NMR spectrum is complex, suggesting multiple products. What are the likely side reactions?

A3: The two most common side reactions in this synthesis are E2 elimination and C-alkylation.

-

E2 Elimination: 2-bromobutanoic acid is a secondary alkyl halide, which is susceptible to elimination reactions, especially in the presence of a strong, sterically unhindered base like the phenoxide.[4] This reaction produces but-2-enoic acid.

-

How to Minimize: Keep the reaction temperature as low as possible while still allowing the SN2 reaction to proceed at a reasonable rate. Using a less basic phenoxide (which is not an option here due to the starting material) or a less hindered base for its formation can also help, though the primary control is temperature.

-

-

C-Alkylation: The 4-nitrophenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation, desired) or the carbon atoms of the aromatic ring (C-alkylation, undesired).[5] The negative charge is delocalized onto the ortho and para positions of the ring, making them nucleophilic.

-